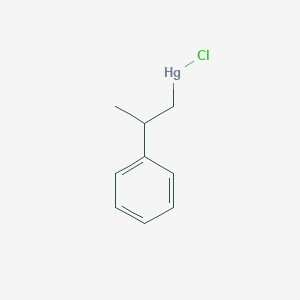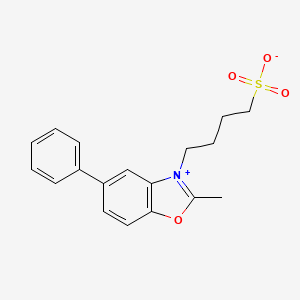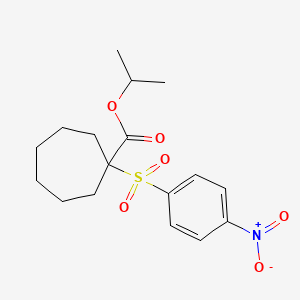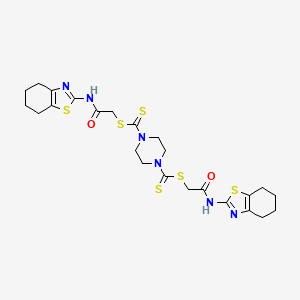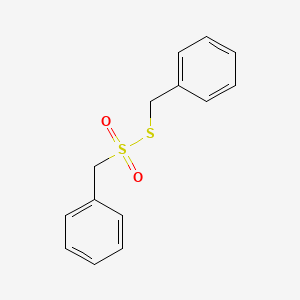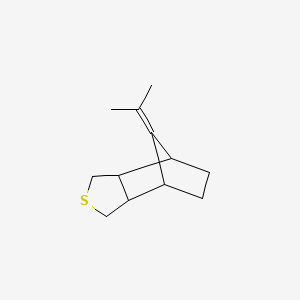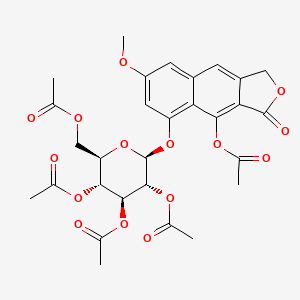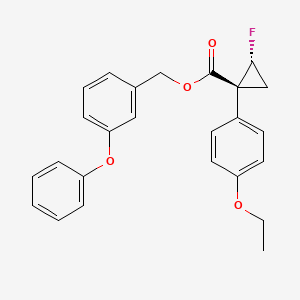
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorine atom, and phenyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorine atom. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: Formation of the ester linkage through the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and phenyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, cis- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
101492-21-1 |
|---|---|
Formule moléculaire |
C25H23FO4 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl (1R,2R)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23FO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25+/m1/s1 |
Clé InChI |
YDNAIBWOCNTFLY-NOZRDPDXSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


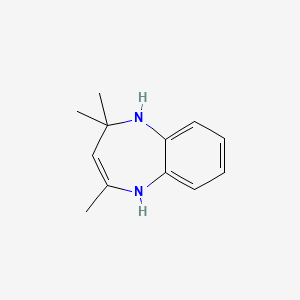
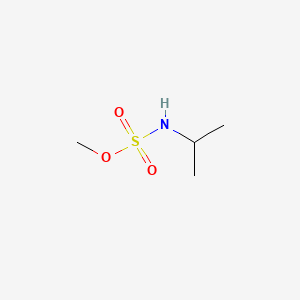

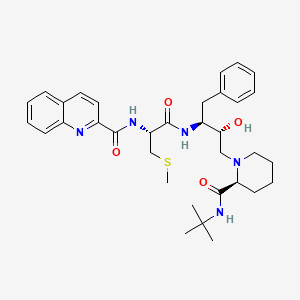

![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

